molecular formula C27H50FN4O5PS B564652 FP-Biotin-d4 CAS No. 1219356-78-1

FP-Biotin-d4

Cat. No. B564652
CAS RN: 1219356-78-1
M. Wt: 596.777
InChI Key: ZIFSFLGSUTZFCP-AUZVCRNNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

FP-Biotin-d4 is a fluorescently labeled derivative of biotin that is used in a variety of scientific research applications. It is a small molecule that can be covalently attached to proteins, peptides, and other biomolecules. FP-Biotin-d4 is useful for studying the interaction of proteins and other biomolecules, as well as for studying the structure and function of proteins. In addition, FP-Biotin-d4 has been used in a variety of biochemical and physiological studies.

Scientific Research Applications

FP-Biotin-d4 has a variety of scientific research applications. It can be used to study the interaction of proteins and other biomolecules, as well as for studying the structure and function of proteins. It can also be used to study the biochemical and physiological effects of drugs, hormones, and other biomolecules. In addition, FP-Biotin-d4 can be used to measure the concentration of proteins in a sample.

Mechanism of Action

The mechanism of action of FP-Biotin-d4 is based on its ability to covalently attach to proteins and other biomolecules. The biotin molecule is covalently attached to the protein or other biomolecule, and the fluorescent dye molecule is attached to the biotin molecule. This allows the protein or other biomolecule to be detected and monitored using fluorescence microscopy or other spectroscopic techniques.
Biochemical and Physiological Effects
The biochemical and physiological effects of FP-Biotin-d4 are largely dependent on the protein or other biomolecule to which it is attached. For example, when attached to a protein, FP-Biotin-d4 can alter the protein's structure and function, as well as its ability to interact with other proteins or biomolecules. In addition, FP-Biotin-d4 can affect the localization and activity of the protein or other biomolecule.

Advantages and Limitations for Lab Experiments

One of the main advantages of using FP-Biotin-d4 in laboratory experiments is its ability to covalently attach to proteins and other biomolecules. This allows the protein or other biomolecule to be detected and monitored using fluorescence microscopy or other spectroscopic techniques. In addition, FP-Biotin-d4 is relatively easy to synthesize and is relatively stable in most laboratory conditions.
A potential limitation of using FP-Biotin-d4 in laboratory experiments is that it can be difficult to remove from a sample after it has been attached to a protein or other biomolecule. In addition, FP-Biotin-d4 can be toxic to cells and can interfere with certain biochemical reactions.

Future Directions

There are a number of potential future directions for the use of FP-Biotin-d4 in scientific research. For example, it could be used to study the interaction of proteins and other biomolecules in more detail. In addition, it could be used to study the effects of drugs, hormones, and other biomolecules on the structure and function of proteins. It could also be used to measure the concentration of proteins in a sample more accurately. Finally, FP-Biotin-d4 could be used to study the localization and activity of proteins and other biomolecules in more detail.

Synthesis Methods

FP-Biotin-d4 can be synthesized in a two-step process. First, the biotin molecule is reacted with an activated dye molecule, such as fluorescein, to form a covalent bond. This reaction is catalyzed by a suitable catalyst, such as a carbodiimide. The second step involves attaching the biotin molecule to a protein or other biomolecule. This is typically done using a biotinylation reagent, such as NHS-biotin.

properties

IUPAC Name

10-[ethoxy(fluoro)phosphoryl]-N-[1,1,5,5-tetradeuterio-5-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]pentyl]decanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H50FN4O5PS/c1-2-37-38(28,36)20-14-7-5-3-4-6-9-16-24(33)29-18-12-8-13-19-30-25(34)17-11-10-15-23-26-22(21-39-23)31-27(35)32-26/h22-23,26H,2-21H2,1H3,(H,29,33)(H,30,34)(H2,31,32,35)/i18D2,19D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIFSFLGSUTZFCP-AUZVCRNNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(CCCCCCCCCC(=O)NCCCCCNC(=O)CCCCC1C2C(CS1)NC(=O)N2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(CCCC([2H])([2H])NC(=O)CCCCC1C2C(CS1)NC(=O)N2)NC(=O)CCCCCCCCCP(=O)(OCC)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H50FN4O5PS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

596.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

FP-Biotin-d4

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